molecular formula C6H11F3O B1366676 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol CAS No. 359-60-4

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Cat. No. B1366676
CAS RN: 359-60-4
M. Wt: 156.15 g/mol
InChI Key: WNVPWDLBCRTOGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol is represented by the formula C6H11F3O .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol has a molecular weight of 156.15 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Dynamics in Solid-State Phases

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol and its isomers display a complex solid-state polymorphism, including plastic crystalline phases and glass of liquid or orientationally disordered crystalline (ODIC) phases. Studies on the dynamics of these alcohols in liquid and plastic crystalline phases through fast field cycling 1H NMR relaxometry provided insights into internal motions, overall molecular reorientations, and molecular self-diffusion. Notably, this research revealed significant changes at the transition between phases, indicating a complex dynamic and phase behavior unique to these substances (Carignani et al., 2018).

Stereocontrolled Synthesis and Chemical Transformation

The compound has been utilized in stereocontrolled synthesis processes. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared in high enantiomeric purity through lipase-mediated kinetic resolution. This resolution process then allowed for its successful conversion into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the compound's versatility in chemical synthesis (Shimizu et al., 1996).

Reaction Mechanisms and Molecular Interactions

Research has also delved into the peculiar behavior of the trifluoromethyl substituent in SRN1 processes. For example, the reaction of the enolate of 3,3-dimethylbutan-2-one with specific trifluorotoluenes led to unexpected products, indicating a unique interaction of the trifluoromethyl group with adjacent enolate moieties. This highlights the compound's interesting chemical properties and its potential for exploring new reaction pathways (Bunnett & Galli, 1985).

Insights into Molecular Liquids and Glass Forming Monohydroxy Alcohols

Studies on the dynamics of glass-forming monohydroxy alcohols, including variants of 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol, have contributed to a deeper understanding of their behavior in the liquid phase and supercooled regime. This research is critical for applications in material science, especially in understanding the properties of these substances as they transition to glass-like states (Carignani et al., 2018).

Application in Enantioselective Synthesis

The compound has also been used in the enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation processes. Such methods are vital in producing optically active compounds, which have wide-ranging applications in pharmaceuticals and fine chemicals (Kuroki et al., 2000).

Safety And Hazards

The safety information for 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol indicates that it is a potentially hazardous substance. It has been assigned the GHS02 and GHS07 pictograms, and the hazard statements H226, H315, H319, and H335 .

properties

IUPAC Name

1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(2,3)4(10)6(7,8)9/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVPWDLBCRTOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446331
Record name 1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

CAS RN

359-60-4
Record name 1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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